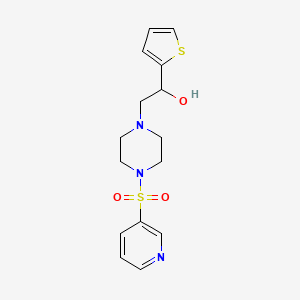![molecular formula C26H29N3O4 B2462631 N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide CAS No. 893996-03-7](/img/structure/B2462631.png)
N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Activity
N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide derivatives have been identified as potent antifungal agents. Specifically, these compounds show fungicidal activity against Candida species and a broad range of other fungi, including molds and dermatophytes. Notably, the introduction of a gem-dimethyl on the morpholin-2-one core has enhanced plasmatic stability while maintaining in vitro antifungal activity. This advancement was demonstrated in a murine model of systemic Candida albicans infection, showing significant fungal load reduction in kidneys (Bardiot et al., 2015).
Photophysical and Electrochemical Applications
Compounds containing the N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide structure have been explored for their photophysical and electrochemical properties. These properties are particularly relevant in the context of dye-sensitized solar cells. Research indicates that carboxylated cyanine dyes, which share structural similarities with the subject compound, can improve the photoelectric conversion efficiency of solar cells. This improvement is attributed to the co-sensitization method, which significantly enhances the power conversion efficiency under specific illumination conditions (Wu et al., 2009).
Synthesis of Indole Derivatives
The compound has been utilized in the synthesis of various indole derivatives. These derivatives are significant due to their potential biological activity and as valuable building blocks in heterocyclic chemistry. A novel methodology has been developed for the preparation of indole derivatives bearing a 2-(dialkylamino)-ethyl substituent at the 3-position, which is applicable to the synthesis of compounds like rizatriptan (Rádl et al., 2008).
Antimicrobial Evaluation
The structure of N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide has been incorporated into various compounds for antimicrobial evaluation. A series of derivatives were synthesized and screened for their antimicrobial properties, with some demonstrating significant activity against selected microbial species. This research underscores the potential of these compounds in developing new antimicrobial agents (Gul et al., 2017).
Antioxidant Properties
The antioxidant properties of derivatives of this compound have been studied. Compounds synthesized from N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives were evaluated for their antioxidant activity using various methods. Some of these compounds exhibited considerable antioxidant activity, highlighting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Propriétés
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-26(2,16-19-8-4-3-5-9-19)27-25(32)24(31)21-17-29(22-11-7-6-10-20(21)22)18-23(30)28-12-14-33-15-13-28/h3-11,17H,12-16,18H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBPNZKTEGVGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2462552.png)

![benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2462556.png)
methanone](/img/structure/B2462557.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2462558.png)

![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2462563.png)
![2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2462565.png)
![7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2462566.png)

![N-(4-fluorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2462569.png)
